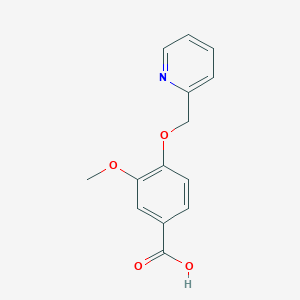
3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid is an organic compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol . This compound is characterized by the presence of a methoxy group, a pyridinylmethoxy group, and a benzoic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid typically involves the reaction of 3-methoxybenzoic acid with pyridin-2-ylmethanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
化学反应分析
Types of Reactions
3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinylmethoxy group can be reduced to form pyridinylmethyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-formyl-4-(pyridin-2-ylmethoxy)benzoic acid, while reduction of the pyridinylmethoxy group can produce 3-methoxy-4-(pyridin-2-ylmethyl)benzoic acid .
科学研究应用
3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
作用机制
The mechanism of action of 3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
相似化合物的比较
Similar Compounds
3-Methoxy-2-(pyridin-4-ylmethoxy)benzoic acid: Similar structure but with the pyridinyl group at a different position.
4-Methoxy-3-(pyridin-2-ylmethoxy)benzoic acid: Similar structure but with the methoxy and pyridinylmethoxy groups swapped.
3-Methoxy-4-(pyridin-3-ylmethoxy)benzoic acid: Similar structure but with the pyridinyl group at the 3-position.
Uniqueness
3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and pyridinylmethoxy groups on the benzoic acid moiety provides distinct properties that can be exploited in various research and industrial applications .
属性
IUPAC Name |
3-methoxy-4-(pyridin-2-ylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-13-8-10(14(16)17)5-6-12(13)19-9-11-4-2-3-7-15-11/h2-8H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDGSYUSLLRUBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
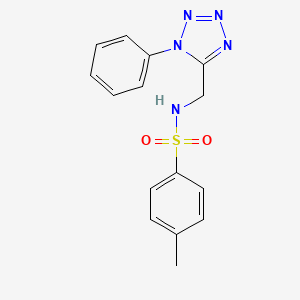
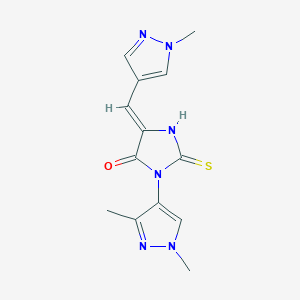
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2858966.png)
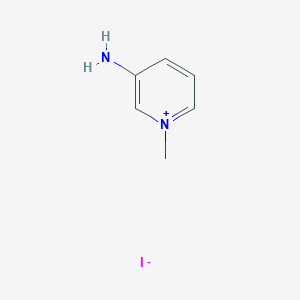
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methylpiperidine](/img/structure/B2858968.png)
![4-(4-tert-butylbenzoyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2858970.png)

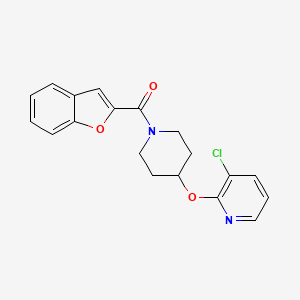
![1-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)pyrrolidin-2-one](/img/structure/B2858976.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2858977.png)
![(E)-N-[3-[2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2858978.png)
![N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2858981.png)
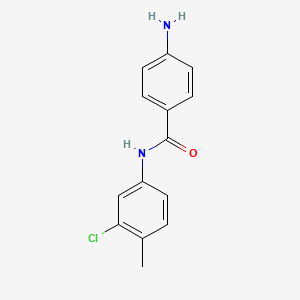
methanone N-phenylhydrazone](/img/structure/B2858986.png)
